molecular formula C8H5F4NO3 B1583182 1-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene CAS No. 28202-32-6

1-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene

Cat. No. B1583182
CAS RN: 28202-32-6
M. Wt: 239.12 g/mol
InChI Key: VNSOCOWFQDIYTN-UHFFFAOYSA-N
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Description

1-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene is a chemical compound with the linear formula C8H5F4NO3 . It has a molecular weight of 239.128 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of 1-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene contains a total of 21 bonds. These include 16 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 nitro group (aromatic), and 1 ether (aromatic) .


Physical And Chemical Properties Analysis

1-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene is a pale yellow crystalline solid that is soluble in organic solvents. It has a refractive index of 1.4200 , a boiling point of 152-153 °C , and a density of 1.275 g/mL at 25 °C .

Scientific Research Applications

Molecular Electronics

Research into molecular electronics has shown the use of nitro-substituted benzene derivatives in creating molecular devices. One study demonstrated molecules containing a nitroamine redox center exhibiting negative differential resistance with an on-off peak-to-valley ratio exceeding 1000:1, showcasing the potential for high-performance electronic devices (Chen, Reed, Rawlett, & Tour, 1999).

Synthetic Chemistry

In synthetic chemistry, nitro-substituted benzenes have been used as precursors for various chemical transformations. For instance, direct amination of nitro(pentafluorosulfanyl)benzenes has been achieved, providing a method for synthesizing SF5-containing benzimidazoles, quinoxalines, and benzotriazoles (Pastýříková, Iakobson, Vida, Pohl, & Beier, 2012). Another study focused on vicarious nucleophilic substitutions (VNS) with carbanions on 1-nitro-4-(pentafluorosulfanyl)benzene, leading to high yields of substituted products, which is crucial for developing novel synthetic routes (Beier, Pastýříková, & Iakobson, 2011).

Materials Science

Nitro-substituted benzenes have also found applications in materials science, particularly in the development of fluorescent probes and luminescent materials. A study on porous organic polymers (COPs) synthesized using nitro-substituted monomers highlighted their potential as luminescent sensors for detecting nitroaromatic explosives and metal ions, demonstrating the adaptability of these compounds in sensor technologies (Guo & Cao, 2015).

Environmental Chemistry

The environmental chemistry of nitro-substituted benzenes includes their transformation in aqueous solutions under various conditions. Research on the nitration and hydroxylation of benzene in the presence of nitrite/nitrous acid in water found the formation of phenol, nitrobenzene, and nitrophenols, highlighting the environmental fate and transformations of these compounds (Vione, Maurino, Minero, Lucchiari, & Pelizzetti, 2004).

Safety And Hazards

This compound may cause an allergic skin reaction and serious eye irritation . It’s recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .

properties

IUPAC Name

1-nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F4NO3/c9-7(10)8(11,12)16-6-3-1-5(2-4-6)13(14)15/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNSOCOWFQDIYTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC(C(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F4NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8067365
Record name 4-(1,1,2,2-Tetrafluoroethoxy)nitrobenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene

CAS RN

28202-32-6
Record name 1-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28202-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-nitro-4-(1,1,2,2-tetrafluoroethoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028202326
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-nitro-4-(1,1,2,2-tetrafluoroethoxy)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-(1,1,2,2-Tetrafluoroethoxy)nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8067365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α,α,β,β-tetrafluoro-p-nitrophenetole
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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